Dibromoisocyanuric acid

Catalog No.
S590319
CAS No.
15114-43-9
M.F
C3HBr2N3O3
M. Wt
286.87 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromoisocyanuric acid

CAS Number

15114-43-9

Product Name

Dibromoisocyanuric acid

IUPAC Name

1,3-dibromo-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C3HBr2N3O3

Molecular Weight

286.87 g/mol

InChI

InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)

InChI Key

HHBCEKAWSILOOP-UHFFFAOYSA-N

SMILES

C1(=O)NC(=O)N(C(=O)N1Br)Br

Synonyms

dibromoisocyanuric acid

Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1Br)Br
  • DBI is an analog of chlorine used in swimming pools. It releases bromine through hydrolysis [].
  • It has applications as a brominating agent in organic chemistry [].

Molecular Structure Analysis

  • DBI's molecular formula is C₃H₂Br₂N₃O₃.
  • The key structural features include a triazine ring with two bromine atoms and three carbonyl groups (C=O) attached [].
  • This structure allows DBI to act as a source of bromine for organic reactions [].

Chemical Reactions Analysis

  • DBI is a versatile brominating agent. Here's an example of a bromination reaction using DBI []:

    **R-H + DBI → R-Br + DBIN (where R is an organic group and DBIN is the byproduct) **

  • DBI can also participate in oxidation reactions [].

Physical and Chemical Properties

  • DBI appears as a white to light yellow crystalline powder [].
  • Melting point: 305-310 °C [].
  • Solubility: Slightly soluble in water [].
  • Stability: Decomposes slowly in moist air [].
  • DBI is a severe skin and eye irritant [].
  • It can cause respiratory problems if inhaled [].
  • DBI is classified as an oxidizer, meaning it can intensify fire [].

Bromination Reactions:

  • DBI serves as a source of bromine, a crucial element in various organic synthesis reactions. It acts as a mild and selective brominating agent, allowing researchers to introduce bromine atoms into organic molecules with greater control compared to traditional methods using elemental bromine []. This precise control is valuable for synthesizing complex molecules with desired properties.

Oxidation Processes:

  • Beyond bromination, DBI also exhibits mild oxidizing properties. Researchers can utilize this feature to perform selective oxidations in specific functional groups within organic molecules []. This capability provides valuable tools for researchers studying and modifying the structures and functionalities of organic compounds.

Synthetic Methodology Development:

  • Due to its unique properties, DBI finds application in the development of novel synthetic methodologies. Researchers explore DBI's potential as a catalyst or reagent in new reaction pathways for synthesizing various organic compounds. This exploration can lead to more efficient, sustainable, and cost-effective methods for organic synthesis [].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Corrosive;Irritant

Other CAS

15114-43-9

Wikipedia

1,3-Dibromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

Dates

Modify: 2023-08-15

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